molecular formula C23H18ClFN2O3S B2923150 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide CAS No. 850933-03-8

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide

Cat. No. B2923150
CAS RN: 850933-03-8
M. Wt: 456.92
InChI Key: NHWJMTQPWZIESX-UHFFFAOYSA-N
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Description

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in the regulation of ion and fluid transport across epithelial tissues. Mutations in the CFTR gene result in the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects multiple organs, including the lungs, pancreas, and liver. CFTRinh-172 has been shown to effectively block CFTR activity and has thus been used as a tool to investigate the pathophysiology of CF and to develop potential therapeutic strategies.

Scientific Research Applications

Cytotoxic Activity

Some novel sulfonamide derivatives, including structures related to the mentioned compound, were synthesized and evaluated for their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One of the compounds showed potent activity against breast cancer cell lines, indicating the potential of these derivatives in cancer treatment (Ghorab et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Derivatives of benzothiazolinone acetamide analogs, similar in structure to the compound , were studied for their photochemical and thermochemical properties. These compounds showed good light-harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies indicated strong binding interactions with the cyclooxygenase 1 (COX1) enzyme, suggesting potential anti-inflammatory applications (Mary et al., 2020).

Antimicrobial and Enzyme Inhibition Activities

A variety of 5-aryl thiophenes containing sulphonylacetamide groups were synthesized and evaluated for their promising antibacterial and anti-urease activities. Some derivatives displayed significant activity against various bacterial strains, and one compound in particular showed excellent urease inhibition. These findings highlight the potential of these derivatives in developing new antimicrobial agents (Noreen et al., 2015).

Synthesis and Evaluation of Antiplasmodial Properties

A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides was prepared and evaluated for in vitro antiplasmodial properties. Preliminary results indicated that certain compounds exhibited potential biological activity against the Plasmodium falciparum 3D7 strain. Molecular docking suggested a theoretical mode of action against the parasite, providing insights into the development of new antimalarial agents (Mphahlele et al., 2017).

Antioxidant Properties

The synthesis and evaluation of a novel series of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives were carried out to assess their antioxidant activity. Several compounds demonstrated considerable antioxidant activity, indicating their potential as antioxidant agents (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O3S/c24-17-7-5-16(6-8-17)13-27-14-22(20-3-1-2-4-21(20)27)31(29,30)15-23(28)26-19-11-9-18(25)10-12-19/h1-12,14H,13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWJMTQPWZIESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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